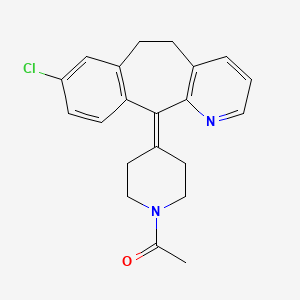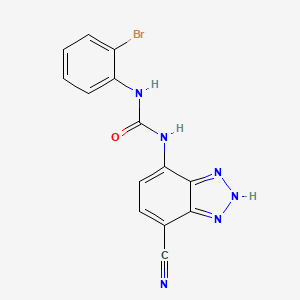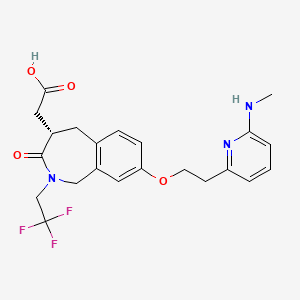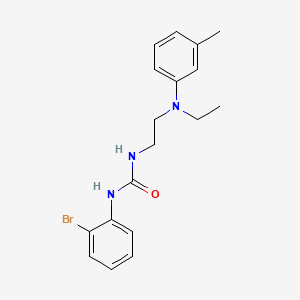
Sch-37370
Vue d'ensemble
Description
SCH-37370, également connu sous le nom de N-Acetyldesloratadine, est un antagoniste double puissant et actif par voie orale du facteur d'activation plaquettaire et de l'histamine. Il est connu pour sa capacité à inhiber l'agrégation plaquettaire et à bloquer les récepteurs de l'histamine-H1 dans le cerveau. Ce composé a montré un potentiel significatif dans le traitement des maladies allergiques telles que l'asthme en raison de ses propriétés antagonistes doubles .
Applications De Recherche Scientifique
SCH-37370 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dual antagonistic properties and reaction mechanisms.
Biology: Investigated for its effects on platelet aggregation and histamine receptor binding.
Medicine: Explored for its potential in treating allergic diseases such as asthma and other inflammatory conditions.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmacological studies .
Mécanisme D'action
Target of Action
Sch-37370, also known as N-Acetyldesloratadine, is a potent, orally active dual antagonist of platelet-activating factor (PAF) and histamine . These are its primary targets.
- PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis .
- Histamine is an organic nitrogenous compound involved in local immune responses and regulating physiological function in the gut. It also acts as a neurotransmitter for the brain, spinal cord, and uterus .
Mode of Action
This compound selectively inhibits PAF-induced aggregation of human platelets and also competes with PAF binding to specific sites in membrane preparations from human lungs . It also blocks the binding of [3H]pyrilamine to histamine-H1 receptors in rat brain membranes .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the signaling pathways of PAF and histamine. By acting as an antagonist, this compound can inhibit the physiological responses typically induced by these mediators, such as bronchospasm, inflammation, and allergic reactions .
Pharmacokinetics
This compound is administered orally and has shown to be effective in inhibiting PAF and histamine-induced bronchospasm in guinea pigs
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of physiological responses induced by PAF and histamine. This includes the prevention of bronchospasm, inflammation, and allergic reactions .
Analyse Biochimique
Biochemical Properties
Sch-37370 selectively inhibits PAF-induced aggregation of human platelets . It also competes with PAF binding to specific sites in membrane preparations from human lungs . This suggests that this compound interacts with PAF receptors and histamine-H1 receptors, blocking their activation and subsequent biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits PAF- and histamine-induced bronchospasm in guinea pigs . This indicates that this compound influences cell function by modulating cell signaling pathways associated with PAF and histamine .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PAF and histamine-H1 receptors, thereby inhibiting their activation . This leads to a decrease in PAF- and histamine-induced cellular responses, including bronchospasm .
Temporal Effects in Laboratory Settings
Its potent inhibitory effects on PAF-induced aggregation of human platelets and bronchospasm suggest that it has a stable and long-lasting impact on cellular function .
Dosage Effects in Animal Models
In animal models, this compound exhibits dose-dependent effects. Administered intravenously to guinea pigs, it is an equipotent antagonist of PAF and histamine-induced bronchospasm . Orally in guinea pigs, this compound is somewhat more effective against bronchospasms to histamine than against PAF .
Metabolic Pathways
Its ability to inhibit PAF and histamine suggests that it may interact with enzymes and cofactors involved in the metabolism of these mediators .
Transport and Distribution
Given its potent effects on PAF and histamine signaling, it is likely that it interacts with transporters or binding proteins associated with these pathways .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
SCH-37370 est synthétisé à partir d'une série d'analogues amidés de l'antagoniste de l'histamine H1, l'azatadine. La synthèse implique l'acétylation de la desloratadine, conduisant à la formation de N-Acetyldesloratadine. Les conditions de réaction comprennent généralement l'utilisation d'anhydride acétique comme agent acétylant et d'un solvant approprié tel que le dichlorométhane .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final. Le processus de production est optimisé pour le rendement et la pureté, avec des mesures de contrôle qualité strictes en place .
Analyse Des Réactions Chimiques
Types de réactions
SCH-37370 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound.
Substitution : This compound peut subir des réactions de substitution, en particulier au niveau du cycle aromatique et de la partie pipéridine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés et réduits, ainsi que des dérivés substitués de this compound. Ces produits sont souvent étudiés pour leurs propriétés pharmacologiques et leurs applications thérapeutiques potentielles .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les propriétés antagonistes doubles et les mécanismes réactionnels.
Biologie : Étudié pour ses effets sur l'agrégation plaquettaire et la liaison aux récepteurs de l'histamine.
Médecine : Exploré pour son potentiel dans le traitement des maladies allergiques telles que l'asthme et d'autres affections inflammatoires.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans les études pharmacologiques .
Mécanisme d'action
This compound exerce ses effets en bloquant la liaison du facteur d'activation plaquettaire et de l'histamine à leurs récepteurs respectifs. Il inhibe l'agrégation plaquettaire en ciblant sélectivement les voies induites par le facteur d'activation plaquettaire. De plus, il entre en compétition avec l'histamine pour la liaison aux récepteurs de l'histamine-H1 dans le cerveau, empêchant ainsi le bronchospasme induit par l'histamine et autres réponses allergiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Azatadine : Un antagoniste de l'histamine H1 dont SCH-37370 est dérivé.
Loratadine : Un autre antagoniste de l'histamine H1 avec des propriétés similaires.
Desloratadine : Le composé parent de this compound, connu pour ses effets antihistaminiques.
Unicité
This compound est unique en raison de ses propriétés antagonistes doubles, ciblant à la fois les récepteurs du facteur d'activation plaquettaire et de l'histamine. Cette double action le rend plus efficace dans le traitement des maladies allergiques par rapport aux composés qui ne ciblent qu'une seule voie. Sa capacité à inhiber l'agrégation plaquettaire et à bloquer les récepteurs de l'histamine simultanément offre un potentiel thérapeutique plus large .
Propriétés
IUPAC Name |
1-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c1-14(25)24-11-8-15(9-12-24)20-19-7-6-18(22)13-17(19)5-4-16-3-2-10-23-21(16)20/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTBEMVEAFMWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151911 | |
| Record name | Sch 37370 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117796-52-8 | |
| Record name | Sch 37370 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117796528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sch 37370 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-{13-chloro-4-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}piperidin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCH-37370 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA60WRR45J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-3-(3,4-dichlorophenyl)-N-[5-[4-(5-hydroxy-1H-indol-3-yl)piperidin-1-yl]pentyl]prop-2-enamide](/img/structure/B1680825.png)







![2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680839.png)

